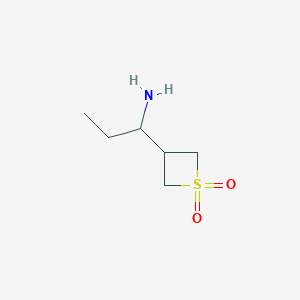
3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of an aminopropyl group attached to the thietane ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with an aminopropylating agent. One common method involves the use of 3-chloropropylamine hydrochloride and a thietane derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under an inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Aminopropyl-substituted thietane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. The thietane ring may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminopropyl)imidazole: A similar compound with an imidazole ring instead of a thietane ring.
3-(1-Aminopropyl)-3-methylimidazolium tetrafluoroborate: An ionic liquid with similar aminopropyl functionality.
1-(3-Aminopropyl)pyrrolidine: A compound with a pyrrolidine ring and aminopropyl group.
Uniqueness
3-(1-Aminopropyl)-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical properties compared to other heterocycles. The presence of sulfur in the ring can influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C6H13NO2S |
|---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H13NO2S/c1-2-6(7)5-3-10(8,9)4-5/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
PLUYKZOBECYODS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CS(=O)(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



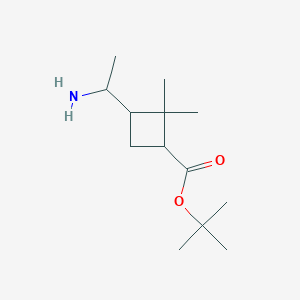
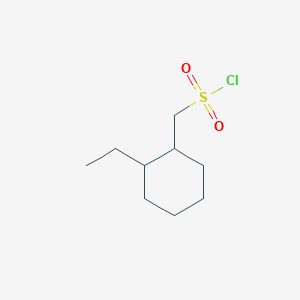
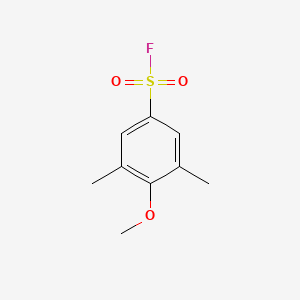
![[5-(Propan-2-yl)-octahydro-1-benzofuran-3a-yl]methanol](/img/structure/B13224563.png)
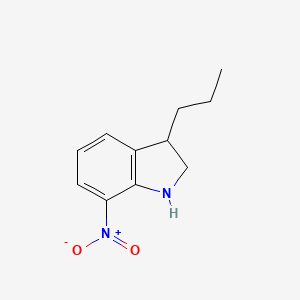
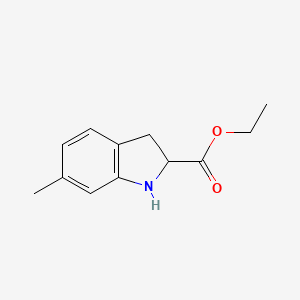
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)
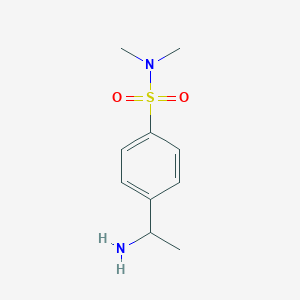
![1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one](/img/structure/B13224585.png)
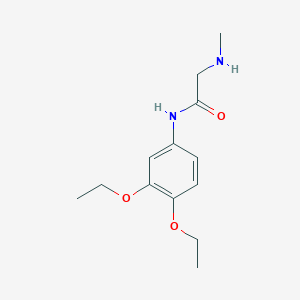

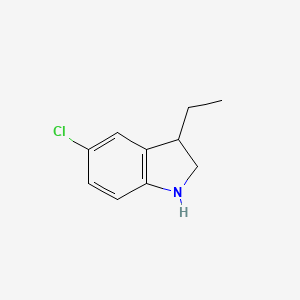
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride](/img/structure/B13224603.png)
